molecular formula C10H20N2 B13971852 6-Isopropyl-6-azaspiro[3.4]octan-2-amine

6-Isopropyl-6-azaspiro[3.4]octan-2-amine

Cat. No.: B13971852
M. Wt: 168.28 g/mol
InChI Key: GSXXXWBLVCZNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-6-azaspiro[3.4]octan-2-amine is a spirocyclic amine building block of high interest in pharmaceutical research and drug discovery. The compound features a unique spiro[3.4]octane scaffold, which incorporates a cyclobutane ring fused with a pyrrolidine-like ring system, providing three-dimensional complexity and structural rigidity that are valuable for exploring novel chemical space in medicinal chemistry programs . The primary amine functionality, along with the basic nitrogen in the azaspiro ring, makes this compound a versatile synthon for the synthesis of diverse compound libraries. The specific steric and electronic properties conferred by the isopropyl substituent at the 6-position can influence the molecule's physicochemical characteristics, such as lipophilicity and metabolic stability, making it a valuable scaffold for optimizing the properties of lead compounds . Researchers utilize this and related azaspiro scaffolds as constrained modules to develop potential therapeutic agents, with applications spanning central nervous system (CNS) disorders, oncology, and infectious diseases . As a key intermediate, it can be used to create functionalized derivatives or incorporated into larger, more complex molecules to probe biological targets. Please note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

6-propan-2-yl-6-azaspiro[3.4]octan-2-amine

InChI

InChI=1S/C10H20N2/c1-8(2)12-4-3-10(7-12)5-9(11)6-10/h8-9H,3-7,11H2,1-2H3

InChI Key

GSXXXWBLVCZNKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CC(C2)N

Origin of Product

United States

Chemical Transformations and Reactivity of 6 Isopropyl 6 Azaspiro 3.4 Octan 2 Amine and Its Derivatives

Reactions of the Primary Amine Functionality (e.g., N-alkylation, N-acylation, amidation)

The primary amine group at the 2-position of the 6-isopropyl-6-azaspiro[3.4]octane scaffold is a key site for molecular diversification. Its reactivity is analogous to that of other primary amines, allowing for a variety of functionalization reactions.

N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through several established synthetic methods. Reductive amination, a common and efficient method, involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This reaction proceeds through an intermediate imine that is subsequently reduced to the corresponding secondary or tertiary amine. Direct alkylation with alkyl halides can also be employed, though this method may be complicated by over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

N-Acylation: The primary amine readily undergoes acylation with a variety of acylating agents, including acid chlorides, acid anhydrides, and activated esters, to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. N-acylation is a robust and high-yielding transformation that is widely used to introduce a diverse array of functional groups and to modify the physicochemical properties of the parent molecule. For instance, the acylation of a related 2,6-diazaspiro[3.4]octane derivative with 5-nitrofuroyl chloride has been reported in the synthesis of potent antitubercular agents.

Amidation: Amidation reactions, forming a new amide bond, are fundamental in peptide synthesis and the creation of various bioactive molecules. The primary amine of 6-isopropyl-6-azaspiro[3.4]octan-2-amine can be coupled with carboxylic acids using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). This allows for the introduction of a wide range of substituents with diverse functionalities.

Table 1: Representative Reactions of the Primary Amine Functionality in Azaspiro[3.4]octane Analogs

Reaction Type Reagents and Conditions Product Type Reference
N-Acylation 5-nitrofuroyl chloride, base N-(5-nitrofuroyl) amide nih.gov
Amidation Carboxylic acid, DCC, HOBt N-acyl derivative General methodology
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ N-alkylated amine General methodology

Chemical Modifications at the Spirocenter and Other Ring Positions

While the primary amine offers a direct handle for functionalization, modifications at the spirocenter and other positions on the azaspiro[3.4]octane ring system present a greater synthetic challenge due to the higher activation barrier for breaking C-C bonds. However, strategic approaches can enable the introduction of substituents and the alteration of the core structure.

Functionalization of the cyclopentane (B165970) ring of the azaspiro[3.4]octane system can be envisioned through multi-step synthetic sequences. For example, the synthesis of the scaffold itself can be adapted to incorporate desired substituents. Starting from a functionalized cyclopentanone (B42830) derivative would directly lead to a substituted azaspiro[3.4]octane core. Post-synthetic modification of the hydrocarbon portion of the ring system would likely require harsh reaction conditions, such as free-radical halogenation, which may lack selectivity and could be incompatible with the existing amine functionalities.

A more plausible approach for modification involves the synthesis of derivatives with functional groups on the cyclopentane ring that can be further elaborated. For instance, the synthesis of a 2,6-diazaspiro[3.4]octane with a carboxylic acid ester at the 8-position has been reported. This ester group can then be converted into a variety of other functionalities, such as amides, by reaction with different amines.

Oxidative and Reductive Transformations of the Azaspiro[3.4]octane System

The 6-isopropyl-6-azaspiro[3.4]octane system contains a tertiary amine within the azetidine (B1206935) ring, which is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. N-oxides are valuable intermediates in organic synthesis and can also exhibit interesting biological activities.

Reductive transformations of the azaspiro[3.4]octane system itself are less common, as the saturated rings are generally stable to reduction. However, if functional groups such as ketones or esters are present on the ring system, they can be readily reduced using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. For instance, the reduction of a ketone at a position on the cyclopentane ring would yield the corresponding alcohol, introducing a new functional group for further derivatization.

Furthermore, oxidative rearrangement reactions have been reported for spirocyclic cyclobutane (B1203170) aminals, which bear some structural resemblance to the azaspiro[3.4]octane system. Treatment of these compounds with N-halosuccinimides can induce a ring expansion through a 1,2-C-to-N migration, leading to the formation of bicyclic amidines. acs.orgacs.org While not directly demonstrated on the 6-isopropyl-6-azaspiro[3.4]octan-2-amine scaffold, this reactivity highlights a potential pathway for skeletal diversification.

Ring Expansion and Contraction Reactions of Azaspirocycles

Ring expansion and contraction reactions offer powerful strategies for modifying the core scaffold of spirocyclic compounds, providing access to novel ring systems that may not be readily available through direct synthesis.

Ring Expansion: A potential ring expansion of the azetidine ring in the 6-azaspiro[3.4]octane system could be envisioned through a Demjanov-type rearrangement. This would involve the conversion of the primary amine at the 2-position to a suitable leaving group, followed by treatment with a nitrous acid source to generate a diazonium ion. Subsequent rearrangement could lead to the expansion of the cyclopentane ring and the formation of a 6-azaspiro[3.5]nonane derivative. Another conceptual approach involves the insertion of a carbon atom into one of the rings.

Ring Contraction: Ring contraction reactions of spirocycles are also known, often proceeding through rearrangement or extrusion of a small molecule. For instance, the Favorskii rearrangement of a-haloketones can lead to ring contraction. If a ketone were to be introduced alpha to the spirocenter in a larger ring system, this type of rearrangement could potentially be used to construct the azaspiro[3.4]octane core. Photomediated ring contractions of saturated heterocycles have also been reported, offering a modern approach to ring size modification.

It is important to note that these are potential reaction pathways based on known transformations of related systems, and their applicability to 6-isopropyl-6-azaspiro[3.4]octan-2-amine would require experimental validation.

Heteroatom Incorporation and Exchange in the Spirocyclic Scaffold

The synthesis of azaspiro[3.4]octane analogs with additional heteroatoms in the spirocyclic framework can significantly alter the physicochemical and biological properties of the molecule. Various synthetic strategies have been developed to incorporate heteroatoms such as oxygen and sulfur into the azaspiro[3.4]octane core.

One common approach involves the use of starting materials that already contain the desired heteroatom. For example, the synthesis of oxa-azaspiro[3.4]octanes can be achieved through the [3+2] cycloaddition of an azomethine ylide with an oxygen-containing dipolarophile. Similarly, thia-azaspiro[3.4]octanes can be prepared using sulfur-containing building blocks. researchgate.net

Heteroatom exchange reactions, while less common for the core scaffold, could potentially be achieved through multi-step sequences involving ring-opening and subsequent re-cyclization with a different heteroatom-containing nucleophile. For instance, cleavage of one of the rings followed by intramolecular cyclization with a reagent containing the new heteroatom could lead to a heteroatom-exchanged spirocycle. The development of skeletal editing techniques is an emerging area that may provide more direct routes for heteroatom exchange in the future.

Table 2: Examples of Heteroatom-Containing Azaspiro[3.4]octane Analogs

Compound Type Synthetic Strategy Reference
Oxa-azaspiro[3.4]octanes [3+2] Cycloaddition researchgate.net
Thia-azaspiro[3.4]octanes Multi-step synthesis from sulfur-containing precursors researchgate.net

Derivatization and Scaffold Diversification Strategies for Azaspiro 3.4 Octanes

Strategic Functionalization for the Creation of Chemical Libraries

The creation of chemical libraries based on the azaspiro[3.4]octane scaffold is a cornerstone of modern drug discovery, enabling the high-throughput screening of a multitude of compounds for biological activity. The strategic functionalization of this core, particularly at its reactive sites, is paramount for generating a diverse and effective library.

The primary amine at the 2-position of 6-Isopropyl-6-azaspiro[3.4]octan-2-amine serves as a versatile handle for a wide array of chemical transformations. This allows for the introduction of a broad spectrum of functional groups, thereby modulating the physicochemical properties of the resulting molecules. Common derivatization strategies for primary amines that are applicable in this context include:

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This is a robust and widely used method for introducing a vast number of commercially available or synthetically accessible acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which can alter the electronic and steric properties of the molecule.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This strategy is highly effective for introducing a wide range of alkyl and aryl substituents.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively, to introduce urea or thiourea moieties, which can act as hydrogen bond donors and acceptors.

These functionalization reactions are often amenable to parallel synthesis techniques, facilitating the rapid generation of large and diverse chemical libraries. The choice of reagents for these transformations is guided by the desired properties of the final compounds, such as solubility, lipophilicity, and target-binding interactions.

Introduction of Diverse Substituent Groups on the Azaspiro[3.4]octane Core

Furthermore, modifications to the carbocyclic ring of the spirocyclic system can introduce additional points of diversity. While direct functionalization of the saturated carbon framework can be challenging, synthetic strategies that build the azaspiro[3.4]octane core from functionalized precursors can be employed. For instance, the synthesis could start from a substituted cyclopentanone (B42830), leading to a final scaffold with substituents on the five-membered ring.

The exploration of different stereoisomers of the azaspiro[3.4]octane core is another crucial aspect of scaffold diversification. The spirocyclic nature of the molecule can give rise to distinct spatial arrangements of the substituent groups, which can have a profound impact on biological activity. Chiral synthesis and separation techniques are therefore important tools in the development of enantiomerically pure azaspiro[3.4]octane derivatives.

Chemo- and Regioselective Derivatization Methodologies

In molecules with multiple reactive sites, such as 6-Isopropyl-6-azaspiro[3.4]octan-2-amine, chemo- and regioselectivity are critical for achieving the desired molecular architecture. The primary amine at the 2-position is generally more nucleophilic than the tertiary amine at the 6-position, allowing for selective reactions under appropriate conditions.

Orthogonal protection strategies are often employed to achieve regioselective derivatization. For example, if both nitrogens in a related diazaspiro[3.4]octane scaffold were secondary amines, one could be protected with a group that is stable under the conditions used to derivatize the other amine. This protected amine could then be deprotected and functionalized in a subsequent step, allowing for the introduction of different substituents at each position.

In the case of 6-Isopropyl-6-azaspiro[3.4]octan-2-amine, the inherent difference in reactivity between the primary and tertiary amines simplifies selective functionalization at the 2-position. However, more advanced synthetic methodologies may be required to modify other parts of the scaffold without affecting the primary amine. For instance, metal-catalyzed C-H activation could potentially be used to introduce functional groups onto the carbocyclic ring, although this would require careful optimization to control the regioselectivity of the reaction.

Computational and Theoretical Investigations of Azaspiro 3.4 Octane Systems

Quantum Chemical Studies on Molecular Geometry and Conformational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for investigating the three-dimensional structure of molecules like 6-Isopropyl-6-azaspiro[3.4]octan-2-amine. Such studies would typically determine the most stable conformations of the molecule by calculating the potential energy surface as a function of key dihedral angles.

For the 6-azaspiro[3.4]octane core, the analysis would focus on the puckering of the cyclopentane (B165970) ring and the conformation of the azetidine (B1206935) ring. The spirocyclic nature of the molecule introduces significant conformational rigidity. The introduction of an isopropyl group on the nitrogen atom and an amine group on the cyclopentane ring would further influence the preferred geometry. Computational studies would aim to identify the lowest energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. mdpi.com A structural analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy, which can be complemented by theoretical calculations to determine relative configurations and preferred conformations. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for an Azaspiro[3.4]octane Scaffold (Note: This table is illustrative and not based on specific data for 6-Isopropyl-6-azaspiro[3.4]octan-2-amine)

Parameter Predicted Value Range Method
C-N Bond Length (Azetidine) 1.45 - 1.48 Å DFT (B3LYP/6-31G*)
C-C Bond Length (Cyclopentane) 1.53 - 1.56 Å DFT (B3LYP/6-31G*)
Azetidine Ring Puckering Angle 15 - 25° DFT (B3LYP/6-31G*)

Mechanistic Elucidation of Synthetic Reaction Pathways using Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For the synthesis of azaspiro[3.4]octanes, which can be achieved through methods like [3+2] cycloaddition, computational studies can elucidate the transition state structures and reaction energy profiles. researchgate.net This allows for a detailed understanding of the reaction kinetics and thermodynamics, helping to optimize reaction conditions and predict the stereochemical outcome.

For instance, in the synthesis of related novel azaspiro[3.4]octanes, computational studies have supported mechanistic investigations of ring contractions, indicating concerted bond cleavage and ring-opening events. researchgate.net DFT calculations can be employed to model the entire reaction coordinate, identifying intermediates and the rate-determining step. mdpi.com This approach is invaluable for rationalizing experimentally observed product distributions and for designing more efficient synthetic routes.

Theoretical Prediction of Spectroscopic Properties from Computational Models

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For 6-Isopropyl-6-azaspiro[3.4]octan-2-amine, theoretical predictions of its NMR (¹H and ¹³C), IR, and mass spectra would be highly valuable.

DFT methods can provide accurate predictions of chemical shifts and coupling constants for NMR spectroscopy. nih.gov Similarly, the vibrational frequencies from a DFT calculation can be used to simulate the infrared spectrum, aiding in the assignment of experimental absorption bands. mdpi.com Theoretical predictions of spectroscopic data for related amine and alcohol complexes with CO2 have shown good agreement with experimental findings, demonstrating the reliability of these computational approaches. mdpi.com

Table 2: Illustrative Predicted Spectroscopic Data (Note: This table is illustrative and not based on specific data for 6-Isopropyl-6-azaspiro[3.4]octan-2-amine)

Spectroscopic Data Predicted Value/Region Computational Method
¹H NMR Chemical Shift (CH-NH₂) 2.5 - 3.5 ppm GIAO-DFT
¹³C NMR Chemical Shift (Spiro C) 50 - 70 ppm GIAO-DFT
IR Stretch (N-H) 3300 - 3500 cm⁻¹ DFT Frequency Analysis

Understanding Electronic Structure and Reactivity Profiles through Theoretical Analysis

The electronic structure of a molecule dictates its reactivity. Theoretical analysis provides insights into the distribution of electrons and the nature of chemical bonds within 6-Isopropyl-6-azaspiro[3.4]octan-2-amine. Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is often used to predict the reactivity of a molecule. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. nih.gov Calculations of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. mdpi.com For strained systems like tricyclic hydrocarbons, theoretical studies can explore the electronic structure and reactivity, predicting susceptibility to acid or radical attack. roaldhoffmann.com Such analyses are crucial for understanding the chemical behavior of 6-Isopropyl-6-azaspiro[3.4]octan-2-amine and for designing new molecules with desired properties. Quantum chemical descriptors are also used to understand and predict reactivity in complex systems. rsc.org

Emerging Research Directions in Azaspiro 3.4 Octane Chemistry

Novel Synthetic Methodologies for Architecturally Complex Derivatives

The synthesis of azaspiro[3.4]octanes, particularly those with complex substitution patterns, is an area of active innovation. Traditional methods are often lengthy and lack efficiency, prompting chemists to develop more streamlined and versatile approaches.

A prominent strategy involves the use of readily available spirocyclic building blocks, which can be functionalized in a modular fashion. This "diversity-oriented synthesis" allows for the exploration of various molecular peripheries by attaching different functional groups or heterocyclic motifs to the core azaspiro[3.4]octane structure. mdpi.comnih.gov For instance, the 2,6-diazaspiro[3.4]octane core has been used as a foundation to elaborate a series of derivatives with diverse substituents. mdpi.com

Another area of development is in annulation strategies, which involve the formation of one of the rings onto a pre-existing cyclic structure. rsc.org Researchers have developed multiple successful routes to the 2-azaspiro[3.4]octane scaffold by either annulating the five-membered cyclopentane (B165970) ring or the four-membered azetidine (B1206935) ring. rsc.orgresearchgate.net These methods often utilize conventional chemical transformations and readily available starting materials, minimizing the need for extensive chromatographic purification. rsc.org For more complex structures, multi-step routes that leverage techniques like enolate acylation are used to construct the critical quaternary spirocyclic center. researchgate.net

Interactive Table: Comparison of Synthetic Strategies for Azaspiro[3.4]octane Derivatives
Synthetic StrategyDescriptionKey Advantages
Modular Synthesis Utilizes a pre-formed azaspiro[3.4]octane core, followed by the addition of diverse functional groups.Allows for rapid generation of a library of compounds from a common intermediate.
[3+2] Cycloaddition A convergent approach where a three-atom component and a two-atom component react to form the five-membered ring of the spirocycle.High step-economy, often results in high yields, and allows for good control over stereochemistry.
Ring Annulation Involves building one of the rings onto an existing cyclic precursor. Can involve forming the azetidine or the cyclopentane ring.Versatile approach that can be adapted based on the availability of starting materials.
Enolate Acylation A specific method used to construct the quaternary carbon at the spiro-junction, a key step in building the core structure.Provides a reliable method for creating the challenging spirocyclic center.

Advanced Spectroscopic Techniques for Structural Characterization (focus on methodology, not specific data)

The unambiguous determination of the complex three-dimensional structure of azaspiro[3.4]octane derivatives is critical. Advanced spectroscopic techniques are indispensable tools for this purpose, providing detailed information on connectivity, stereochemistry, and elemental composition. The focus in modern research is on the sophisticated application of these methodologies. setu.ie

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. While standard one-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of atoms, advanced two-dimensional (2D) NMR methods are required to piece together the full structure. mdpi.com Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These 2D methods are crucial for assigning all signals correctly and confirming the connectivity of the spirocyclic framework.

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is vital for confirming the molecular formula of newly synthesized compounds. mdpi.com HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition with a high degree of confidence, distinguishing the target compound from other potential molecules with the same nominal mass.

Other important methodologies include:

Infrared (IR) and Raman Spectroscopy : These techniques probe the vibrational modes of molecules, providing definitive information about the presence of specific functional groups (e.g., amines, carbonyls) within the structure. setu.iemdpi.com

X-ray Crystallography : When a suitable single crystal can be grown, X-ray crystallography offers the most definitive structural evidence. It provides a precise three-dimensional map of the atoms in the solid state, confirming absolute stereochemistry and revealing detailed conformational information. mdpi.com

The modern approach to characterization often involves a combination of these techniques to build an unassailable body of evidence for the structure of novel azaspiro[3.4]octane derivatives.

Development of Sustainable and Green Chemistry Approaches for Azaspiro[3.4]octane Synthesis

In line with the global push for environmental responsibility, the principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like azaspiro[3.4]octanes. unibo.itrsc.org The goal is to design processes that are safer, more efficient, and produce less waste. researchgate.net

A key metric used to evaluate the "greenness" of a synthesis is the Process Mass Intensity (PMI) , which is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. unibo.it A major focus of green chemistry is to minimize the PMI. acs.orgacsgcipr.org

Strategies being explored for the sustainable synthesis of azaspiro[3.4]octanes include:

Solvent Selection : Replacing hazardous or environmentally persistent solvents (like dichloromethane) with greener alternatives. acs.org The ideal is to use water or bio-based solvents, or to perform reactions under solvent-free conditions.

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cycloaddition reactions, for example, are often highly atom-economical.

Catalysis : Using catalytic reagents instead of stoichiometric ones. Catalysts are used in small amounts and can be recycled, significantly reducing waste.

Telescopic Synthesis : Developing "one-pot" or "telescopic" processes where multiple reaction steps are performed in the same reactor without isolating and purifying intermediates. acs.org This drastically reduces solvent use for workup and chromatography, saving time, energy, and materials. acsgcipr.org

An illustrative example from the synthesis of a different spiro-compound involved a redesigned process that improved yield nearly five-fold, reduced solvent usage by 99%, eliminated all halogenated solvents, and achieved an excellent PMI of 117. acsgcipr.org The application of similar principles is a key research direction for the future manufacturing of azaspiro[3.4]octane-based molecules.

Interactive Table: Green Chemistry Principles in Azaspiro[3.4]octane Synthesis
PrincipleApplication in SynthesisGoal
Waste Prevention Designing syntheses with high yields and minimal byproducts; employing one-pot procedures.Reduce Process Mass Intensity (PMI).
Safer Solvents & Reagents Avoiding halogenated solvents; using water or recyclable solvents where possible.Minimize environmental impact and improve worker safety.
Energy Efficiency Conducting reactions at ambient temperature and pressure.Lower energy consumption and carbon footprint.
Use of Catalysis Employing catalytic amounts of reagents instead of stoichiometric ones.Reduce waste and enable new, more efficient reactions.
High Atom Economy Utilizing reactions like cycloadditions that incorporate most atoms from reactants into the product.Maximize the efficiency of material use.

Interdisciplinary Research at the Interface of Organic and Computational Chemistry

The synergy between experimental organic synthesis and computational chemistry is a powerful emerging trend that is accelerating discovery. Quantum chemical calculations are now routinely used to understand reaction mechanisms, predict reactivity, and guide the design of new synthetic routes for complex molecules.

In the context of synthesizing heterocyclic compounds related to azaspiro[3.4]octanes, computational methods have been used to study complex reaction mechanisms in detail. For example, quantum chemical calculations at the M06-2X/6–31++G** level of theory were used to investigate the mechanism of an aminolysis reaction. researchgate.net These calculations helped researchers conclude that the most likely reaction pathway involved a base-catalyzed rearrangement, providing insights that would be difficult to obtain through experimentation alone. researchgate.net

This interdisciplinary approach allows chemists to:

Elucidate Reaction Mechanisms : By calculating the energy of intermediates and transition states, chemists can map out the most favorable reaction pathway, explaining observed product distributions and stereoselectivity.

Predict Reactivity : Computational models can screen virtual libraries of reactants to predict which will be most successful in a desired transformation, saving significant time and resources in the lab.

Design Novel Catalysts : By understanding the mechanism of a catalyzed reaction, computational tools can help in the rational design of new, more efficient catalysts.

This integration of in silico prediction and real-world experimentation allows for a more rational and efficient approach to developing synthetic methodologies for architecturally complex derivatives of the azaspiro[3.4]octane scaffold.

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